Glycyl-dl-norvaline
Overview
Description
Glycyl-dl-norvaline is a dipeptide composed of glycine and norvaline. It is a synthetic compound that has garnered interest due to its potential applications in various scientific fields. The compound is characterized by its unique structure, which includes a peptide bond between glycine and norvaline.
Mechanism of Action
Target of Action
Glycyl-dl-norvaline is a dipeptide, a type of organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond
Biochemical Pathways
Dipeptides like this compound are known to play roles in various biochemical processes, including protein synthesis .
Result of Action
As a dipeptide, it may contribute to various cellular functions, including protein synthesis .
Biochemical Analysis
Biochemical Properties
It is known that dipeptides, such as Glycyl-dl-norvaline, can interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
It is known that dipeptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that dipeptides can exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-dl-norvaline can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the peptide bond between glycine and norvaline. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: Glycyl-dl-norvaline can undergo various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amino alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oximes, nitroso derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glycyl-dl-norvaline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: The compound is utilized in studies related to protein structure and function, as well as in enzyme-substrate interaction research.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in modulating enzyme activity and as a potential drug candidate.
Industry: The compound is used in the production of peptide-based materials and as a precursor for the synthesis of bioactive peptides.
Comparison with Similar Compounds
Glycyl-l-norvaline: A stereoisomer of glycyl-dl-norvaline with similar properties but different biological activity.
Glycyl-l-valine: Another dipeptide with a similar structure but containing valine instead of norvaline.
Glycyl-dl-leucine: A related compound with leucine replacing norvaline.
Uniqueness: this compound is unique due to its specific combination of glycine and norvaline, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIQKLAZYWZTRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19257-03-5, 2189-27-7, 1999-38-8 | |
Record name | Glycylnorvaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019257035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2189-27-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC206314 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC206313 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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